

AZD8154: A Technical Deep-Dive into its Mechanism of Action in Asthma

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Compound of Interest		
Compound Name:	AZD8154	
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This technical guide provides a comprehensive overview of the preclinical data and mechanism of action for **AZD8154**, a potent and selective dual phosphoinositide 3-kinase (PI3K) γ and δ inhibitor investigated for the treatment of asthma. This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

AZD8154 is an inhaled therapeutic candidate designed to target the underlying inflammatory processes in asthma. Its primary mechanism of action is the dual inhibition of the p110 γ and p110 δ catalytic subunits of PI3K.[1][2] These isoforms are predominantly expressed in leukocytes, which are key drivers of airway inflammation in asthma.[3][4]

By inhibiting PI3Kγ and PI3Kδ, **AZD8154** effectively blocks the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the subsequent activation of the downstream signaling cascade, most notably the phosphorylation of Akt (also known as protein kinase B).[5] The suppression of the PI3K/Akt pathway ultimately leads to a reduction in airway inflammation, evidenced by decreased recruitment of eosinophils and neutrophils, and inhibition of pro-inflammatory cytokine release. Preclinical studies have demonstrated that **AZD8154**'s inhibitory effects are specific to the PI3K pathway, as it does not directly affect the activation of STAT and NF-κB pathways.



Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of **AZD8154** from preclinical studies.

Table 1: In Vitro Inhibition of PI3K Isoforms by AZD8154

PI3K Isoform	Species	pIC50	IC50 (nM)
РІЗКу	Human	9.1	0.79
Dog	8.5	3.0	
Mouse	8.0	9.5	_
ΡΙ3Κδ	Human	9.2	0.69
Dog	8.5	3.4	
Mouse	8.6	2.7	_
ΡΙ3Κα	Human	7.2	61
Dog	7.5	30	
Mouse	7.8	15	_
РІЗКβ	Human	5.9	1400
Dog	6.5	301	
Mouse	5.6	2600	

Table 2: In Vitro Cellular Activity of AZD8154



Cell Line	PI3K Isoform Target	pIC50	IC50 (nM)
RAW 264	РІЗКу	9.1	0.76
JEKO-1	РІЗКδ	8.4	4.3
PDPK1	ΡΙ3Κα	<4.7	>18400
TOR7	РІЗКβ	<4.5	>30000

Table 3: In Vivo Efficacy of AZD8154 in a Rat Inhaled LPS Model

AZD8154 Dose (mg/kg)	Inhibition of BALf Neutrophil Recruitment
0.3	83%
0.1	51%
0.02	Mild/No Inhibition

Table 4: In Vivo Efficacy of Inhaled AZD8154 in a Rat Ovalbumin Challenge Model

AZD8154 Dose (μg/kg)	Observed Effects
69 to 1180	Dose-dependent inhibition of eosinophil influx
Inhibition of cytokine release (IL-13, IL-17)	
Inhibition of S6 ribosomal protein phosphorylation	

Experimental Protocols Rat Ovalbumin (OVA)-Induced Allergic Asthma Model

This model was utilized to evaluate the in vivo efficacy of **AZD8154** in a setting of allergic airway inflammation.



- Sensitization: Male Brown Norway rats were sensitized on days 0 and 14 via intraperitoneal injections of ovalbumin (OVA) mixed with aluminum hydroxide as an adjuvant.
- Drug Administration: On day 28, one hour prior to the allergen challenge, rats were administered a single intratracheal dose of **AZD8154** (0.02, 0.1, or 0.3 mg/kg), budesonide (3 mg/kg as a comparator), or vehicle, under light isoflurane anesthesia.
- Allergen Challenge: Following drug administration, rats were exposed to an aerosolized solution of 1% (w/v) OVA in isotonic saline for 30 minutes. A control group was shamchallenged with saline only.
- Endpoint Analysis: At various time points post-challenge (e.g., 2 and 24 hours), key readouts
 were assessed. This included the analysis of bronchoalveolar lavage fluid (BALf) for
 inflammatory cell counts (neutrophils and eosinophils), measurement of phosphorylated Akt
 (pAkt) in lung tissue as a marker of PI3K pathway activation, and evaluation of lung function
 changes to assess the late asthmatic response.

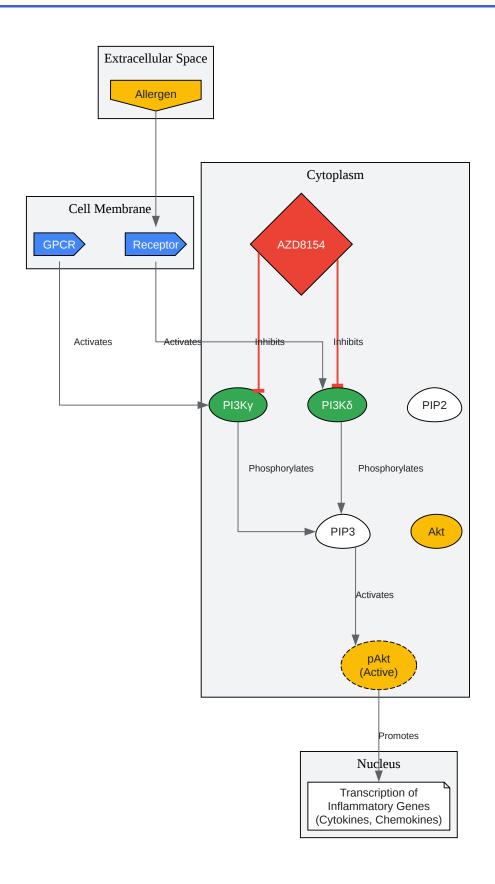
Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay

This assay was used to determine the effect of **AZD8154** on cytokine release from human immune cells derived from asthmatic patients.

- Cell Isolation: PBMCs were isolated from blood samples of severe asthmatic patients.
- Cell Stimulation: The isolated PBMCs were stimulated with anti-CD2, CD3, and CD28 antibodies to induce T-cell activation and cytokine production.
- Drug Treatment: The stimulated cells were treated with varying concentrations of **AZD8154**.
- Endpoint Analysis: The supernatant was collected and analyzed for the levels of key
 cytokines to determine the dose-dependent inhibitory effect of AZD8154 on their release.

Visualizations Signaling Pathway of AZD8154 in Asthma





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Caption: **AZD8154** inhibits PI3Ky and PI3K δ , blocking the PI3K/Akt signaling pathway.



Experimental Workflow for the Rat Ovalbumin Challenge Model



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